3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one
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Overview
Description
Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of primary raw materials like 4-methyl-3-nitroaniline or 4-methylbenzene-1,3-diamine . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters .
Molecular Structure Analysis
Molecular structures of similar compounds are often reported after synthesis. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds can be complex due to the presence of multiple functional groups. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to synthesize N-(3-Amino-4-methylphenyl)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 4-Methoxyphenyl isocyanate has a molecular weight of 149.15 and a density of 1.151 g/mL at 25°C .
Scientific Research Applications
Synthesis and Catalytic Applications
In the realm of organic synthesis, novel polystyrene-supported TBD catalysts have been developed for efficient and environmentally friendly catalysis in Michael additions, crucial for the synthesis of Warfarin and its analogues. These catalytic systems exhibit promising properties, including high conversion yields and reusability without significant loss of activity, indicating the potential of chromen-4-one derivatives in facilitating green chemistry applications (Alonzi et al., 2014).
Material Science and Sensing
Chromen-4-one derivatives have been investigated for their potential in materials science, particularly in the development of chemo-sensors. For instance, certain derivatives can act as selective colorimetric sensors for metal ions in aqueous solutions, demonstrating applications in environmental monitoring and chemical analysis (Jo et al., 2014).
Antimicrobial and Anticancer Activity
In pharmacology, chromen-4-one derivatives have shown promise in antimicrobial and anticancer studies. One study on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile revealed significant antimicrobial activities, comparable to reference agents, and highlighted its bactericidal and fungicidal effects (Okasha et al., 2022). Another research found that 4-aryl-4H-chromenes induced apoptosis in human cell lines, suggesting their potential as anticancer agents by inhibiting tubulin polymerization and effectively inhibiting the binding of colchicine to tubulin (Kemnitzer et al., 2004).
Photovoltaic Applications
Moreover, chromen-2-one-based organic dyes have been tested as photosensitizers in solar cells, with computational studies supporting their efficiency in photoelectric conversion. This suggests their role in enhancing the performance of dye-sensitized solar cells, contributing to renewable energy technology (Gad et al., 2020).
Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Safety and Hazards
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-7-(4-methylanilino)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-15-4-8-18(9-5-15)25-19-12-16(2)23-22(13-19)28-14-21(24(23)26)17-6-10-20(27-3)11-7-17/h4-14,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQWXZYJGXUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C(=C2)C)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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